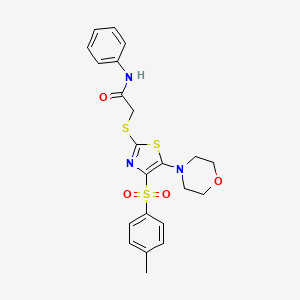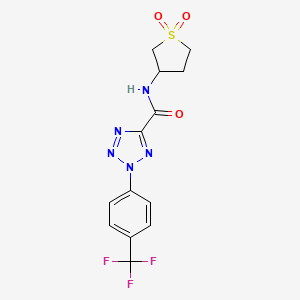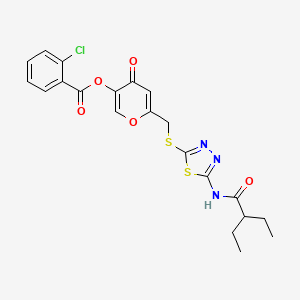![molecular formula C22H21ClN2O7 B2631581 N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 1207037-21-5](/img/structure/B2631581.png)
N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C22H21ClN2O7 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Improvements and Analgesic Effects
The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) demonstrated significant pharmacokinetic improvements and potent analgesic effects. These inhibitors, which are structurally related to the chemical compound , showed a substantial increase in potency and pharmacokinetic parameters compared to previous sEH inhibitors. For instance, one novel sEH inhibitor was found to reduce hyperalgesia in vivo, indicating its potential as a powerful analgesic with a mechanism of action distinct from traditional pain relievers like morphine (Rose et al., 2010).
Orexin Receptor Antagonism and Eating Disorders
The role of orexin-1 receptor mechanisms in compulsive food consumption was explored using selective antagonists, revealing a major role for OX1R mechanisms in binge eating. This research suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component, highlighting the therapeutic potential of compounds targeting the orexin system (Piccoli et al., 2012).
Synthesis and Anticancer Activity
A study on the synthesis, enzyme inhibition, and anticancer investigations of unsymmetrical 1,3-disubstituted ureas revealed the potential of these compounds in anticancer therapy. Some newly synthesized compounds showed in vitro anticancer activity, underscoring the importance of the urea scaffold in the development of new therapeutic agents (Mustafa et al., 2014).
Urokinase Receptor Targeting for Cancer Metastasis
Virtual screening targeting the urokinase receptor led to the identification of compounds with significant effects on breast cancer invasion, migration, and adhesion. These findings suggest the potential utility of such compounds in inhibiting cancer metastasis, highlighting the relevance of urokinase receptor targeting in cancer therapy (Wang et al., 2011).
properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-28-17-6-5-12(7-14(17)23)24-21(26)11-32-18-10-16(22(27)31-4)25-15-9-20(30-3)19(29-2)8-13(15)18/h5-10H,11H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQUCYBUJEOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B2631501.png)


![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)


![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)
